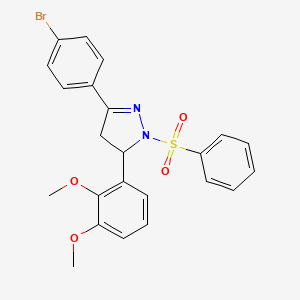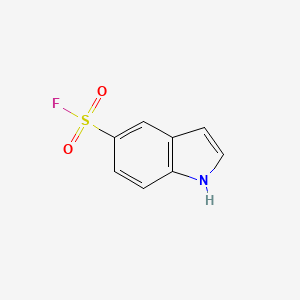
1H-Indole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-sulfonyl fluoride is a chemical compound belonging to the indole family, characterized by the presence of a sulfonyl fluoride group at the 5-position of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Mechanism of Action
Target of Action
1H-Indole-5-sulfonyl fluoride, like other indole derivatives, is known to have a broad spectrum of biological activities . For instance, some sulfonamide-based indole derivatives have shown antimicrobial activity against various bacteria, including Staphylococcus aureus and Klebsiella pneumonia .
Mode of Action
For example, some indole derivatives have been reported to inhibit the growth of certain viruses by interacting with their RNA or DNA . The sulfonyl group in this compound could potentially enhance its hydrophilic properties, allowing it to interact more effectively with its targets .
Biochemical Pathways
For instance, some indole derivatives have been reported to exhibit antiviral activity by affecting the replication of viruses
Pharmacokinetics
For instance, the sulfonyl group could enhance the compound’s water solubility, potentially affecting its absorption and distribution .
Result of Action
For example, some indole derivatives have demonstrated antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1H-Indole-5-sulfonyl fluoride, have been found to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the indole ring. One common method is the reaction of indole with sulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indolenine derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Indole derivatives with various functional groups replacing the sulfonyl fluoride.
Oxidation Products: Indolenine derivatives.
Reduction Products: Indoline derivatives.
Scientific Research Applications
1H-Indole-5-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1H-Indole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
1H-Indole-5-sulfonic Acid: Contains a sulfonic acid group, offering different reactivity and solubility properties.
1H-Indole-5-sulfonyl Chloride: Precursor to 1H-Indole-5-sulfonyl fluoride, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives.
Properties
IUPAC Name |
1H-indole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSORSNYOITMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901217.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)
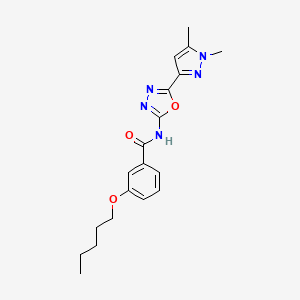
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)

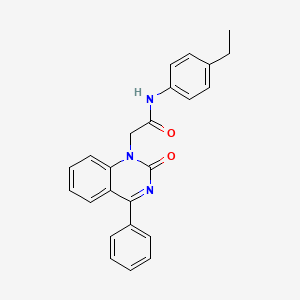
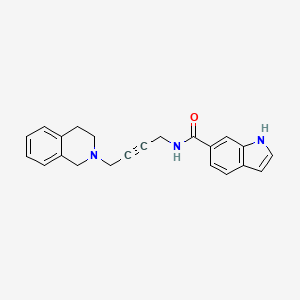
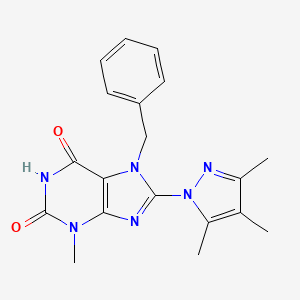
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
